molecular formula C7H16N2 B1283563 (1-Ethylpyrrolidin-3-yl)methanamine CAS No. 51388-01-3

(1-Ethylpyrrolidin-3-yl)methanamine

Cat. No. B1283563
CAS RN: 51388-01-3
M. Wt: 128.22 g/mol
InChI Key: NKJWMNYRBVKMJY-UHFFFAOYSA-N
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Description

“(1-Ethylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 51388-01-3. It has a molecular weight of 128.22 and a molecular formula of C7H16N2 . It is typically in a liquid state .


Molecular Structure Analysis

The molecular structure of “(1-Ethylpyrrolidin-3-yl)methanamine” is represented by the formula C7H16N2 . The InChI code for this compound is 1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3 .


Physical And Chemical Properties Analysis

“(1-Ethylpyrrolidin-3-yl)methanamine” is a liquid at room temperature . It has a predicted melting point of 29.30° C and a predicted boiling point of 158.6° C at 760 mmHg . The compound has a predicted density of 0.9 g/mL and a predicted refractive index of n 20D 1.47 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : The synthesis of related compounds, like 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and azetidine derivatives, involves techniques such as condensation reactions and the use of polyphosphoric acid, offering high yields and effective characterization methods (Shimoga, Shin, & Kim, 2018), (Rao, Prasad, & Rao, 2013).

Pharmaceutical Research

  • Anticonvulsant Potential : Schiff bases of 3-aminomethyl pyridine, closely related to (1-Ethylpyrrolidin-3-yl)methanamine, have shown promising anticonvulsant activities in various models, indicating potential therapeutic applications in seizure disorders (Pandey & Srivastava, 2011).

Chemical Analysis and Characterization

  • Spectroscopic Characterization : Various derivatives similar to (1-Ethylpyrrolidin-3-yl)methanamine have been characterized using techniques like UV-Vis, FTIR, NMR, and mass spectrometry, providing insights into their molecular structure and properties (Shimoga, Shin, & Kim, 2018).

Catalysis and Material Science

  • Catalytic Applications : Certain palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have been used in catalytic processes, demonstrating their utility in organic synthesis and potential applications in material science (Roffe et al., 2016).

Biomedical Applications

  • Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (1-Ethylpyrrolidin-3-yl)methanamine, have shown significant antidepressant-like activity in preclinical studies, highlighting their potential in treating mood disorders (Sniecikowska et al., 2019).

Photocatalysis and Energy Research

  • Electro-Optic Materials : Research involving pyrrole-based donor-acceptor chromophores, which could include derivatives of (1-Ethylpyrrolidin-3-yl)methanamine, focuses on their application in nonlinear optical/electro-optic multilayers, indicating their potential in photovoltaics and electronic devices (Facchetti et al., 2003).

Safety And Hazards

The safety information for “(1-Ethylpyrrolidin-3-yl)methanamine” includes several hazard statements. It has been labeled with the pictograms GHS02 and GHS05, indicating that it is flammable and corrosive . The signal word for this compound is "Danger" .

properties

IUPAC Name

(1-ethylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJWMNYRBVKMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567188
Record name 1-(1-Ethylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpyrrolidin-3-yl)methanamine

CAS RN

51388-01-3
Record name 1-Ethyl-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51388-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Ethylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpyrrolidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AB Shaik, CA Boateng, FO Battiti… - Journal of medicinal …, 2021 - ACS Publications
The crystal structure of the dopamine D 3 receptor (D 3 R) in complex with eticlopride inspired the design of bitopic ligands that explored (1) N-alkylation of the eticlopride’s pyrrolidine …
Number of citations: 11 pubs.acs.org

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